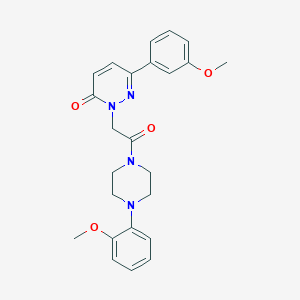
1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines a cyclopentyl ring, a dimethylamino group, and a tetrahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentyl ring with the dimethylamino group, followed by the introduction of the tetrahydropyrimidine ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl Methyl Ether: Shares the cyclopentyl ring but differs in functional groups.
Methyl 5-(Dimethylamino)-2-Methyl-5-Oxopentanoate: Similar in having a dimethylamino group
Eigenschaften
Molekularformel |
C13H19N3O4 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-[[1-(dimethylamino)cyclopentyl]methyl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-15(2)13(5-3-4-6-13)8-16-7-9(11(18)19)10(17)14-12(16)20/h7H,3-6,8H2,1-2H3,(H,18,19)(H,14,17,20) |
InChI-Schlüssel |
CCSMVLJRNNUXKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCCC1)CN2C=C(C(=O)NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)







![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)

